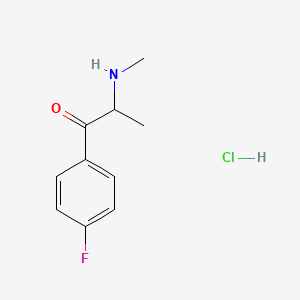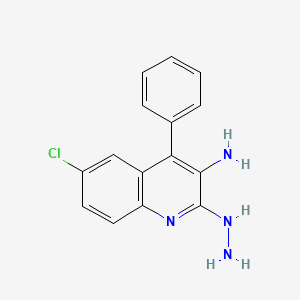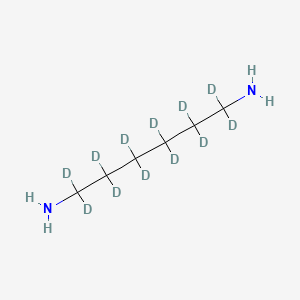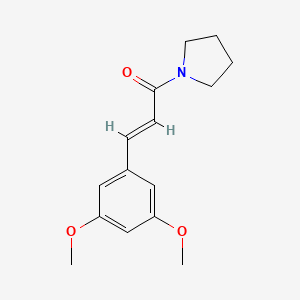![molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0](/img/structure/B583790.png)
DL-[1,2-13C2]glyceraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-[1,2-13C2]glyceraldehyde is a labeled form of glyceraldehyde, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a simple monosaccharide and serves as an important biochemical tool in various research fields. Its molecular formula is C3H6O3, and it has a molecular weight of 92.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-[1,2-13C2]glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. The reaction yields a formic acid-glycolic acid diester of glyceraldehyde, which is then hydrolyzed with dilute acid to obtain the final product .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions: DL-[1,2-13C2]glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Larger aldose sugars.
Aplicaciones Científicas De Investigación
DL-[1,2-13C2]glyceraldehyde is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic flux analysis to understand cellular processes.
Medicine: Utilized in research on carbohydrate metabolism and related disorders.
Industry: Applied in the development of labeled compounds for various industrial processes
Mecanismo De Acción
The mechanism of action of DL-[1,2-13C2]glyceraldehyde involves its participation in metabolic pathways such as glycolysis and the pentose phosphate pathway. It serves as an intermediate in these pathways, facilitating the conversion of glucose to pyruvate and the generation of reducing equivalents . The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of these pathways in detail .
Comparación Con Compuestos Similares
DL-glyceraldehyde: The non-labeled form of glyceraldehyde.
D-glyceraldehyde: The D-isomer of glyceraldehyde.
L-glyceraldehyde: The L-isomer of glyceraldehyde.
Uniqueness: DL-[1,2-13C2]glyceraldehyde is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
Propiedades
IUPAC Name |
2,3-dihydroxy(1,2-13C2)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZKDXJZICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH]([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








